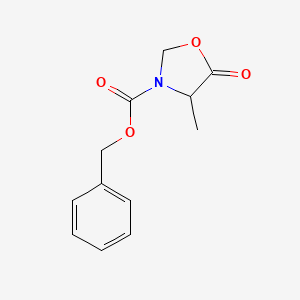
N-Cbz-4-methyl-5-oxooxazolidine
Overview
Description
N-Cbz-4-methyl-5-oxooxazolidine is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is commonly used as an intermediate in organic synthesis, particularly in the preparation of high molecular weight compounds such as copolymers, resins, and polymers . The compound typically appears as a white crystalline or crystalline powder and is soluble in common organic solvents like ethanol, dimethylformamide, and dimethyl sulfoxide .
Preparation Methods
The preparation of N-Cbz-4-methyl-5-oxooxazolidine involves several synthetic routes. One common method is the reaction of sodium p-toluenesulfonate and chlorooxazolidine with dimethyl carbonate under appropriate temperature conditions . This reaction yields the desired product with high purity. Industrial production methods often follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and cost-effectiveness .
Chemical Reactions Analysis
N-Cbz-4-methyl-5-oxooxazolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxazolidinone derivatives, while reduction reactions can produce oxazolidine derivatives .
Scientific Research Applications
N-Cbz-4-methyl-5-oxooxazolidine has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules . In biology, it serves as a building block for the development of bioactive compounds and pharmaceuticals . In medicine, it is utilized in the synthesis of drug candidates and therapeutic agents . Additionally, in the industry, it is employed in the production of high-performance materials such as polymers and resins .
Mechanism of Action
The mechanism of action of N-Cbz-4-methyl-5-oxooxazolidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by participating in chemical reactions that modify the structure and function of target molecules . These interactions can lead to the formation of new chemical bonds, altering the properties of the target molecules and resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
N-Cbz-4-methyl-5-oxooxazolidine can be compared with other similar compounds such as this compound-3-carboxylate and this compound-3-phenylmethyl ester . These compounds share similar structural features but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its specific reactivity and solubility properties, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-9-11(14)17-8-13(9)12(15)16-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPNACKXIUVYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate](/img/structure/B1637372.png)
![(21Z)-12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1637379.png)

![N-benzyl-N'-[1-(4-nitrophenyl)ethylideneamino]butanediamide](/img/structure/B1637392.png)

![5-[(5-Bromothiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1637396.png)



![3-(1h-Benzo[d]imidazol-1-yl)benzoic acid](/img/structure/B1637407.png)

![3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid](/img/structure/B1637410.png)

